4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one

YAP/TAZ-TEAD Inhibition Medicinal Chemistry Structure-Activity Relationship

4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one (CAS 1323775-58-1) is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to both a pyrimidine ring and an azetidine scaffold, further functionalized with a 4-phenylbutanoyl group. This compound belongs to a class of substituted oxadiazoles disclosed in patent literature as modulators of the YAP/TAZ-TEAD protein-protein interaction, a pathway implicated in various cancers.

Molecular Formula C19H19N5O2
Molecular Weight 349.394
CAS No. 1323775-58-1
Cat. No. B2482176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
CAS1323775-58-1
Molecular FormulaC19H19N5O2
Molecular Weight349.394
Structural Identifiers
SMILESC1C(CN1C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4
InChIInChI=1S/C19H19N5O2/c25-16(9-4-8-14-6-2-1-3-7-14)24-12-15(13-24)19-22-18(23-26-19)17-20-10-5-11-21-17/h1-3,5-7,10-11,15H,4,8-9,12-13H2
InChIKeyBHJLRWNYAKOTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one (CAS 1323775-58-1)


4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one (CAS 1323775-58-1) is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to both a pyrimidine ring and an azetidine scaffold, further functionalized with a 4-phenylbutanoyl group . This compound belongs to a class of substituted oxadiazoles disclosed in patent literature as modulators of the YAP/TAZ-TEAD protein-protein interaction, a pathway implicated in various cancers [1]. Its specific substitution pattern differentiates it from other in-class candidates, making precise sourcing critical for research reproducibility.

Risks of Substituting 4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one with Unqualified Analogs


This compound exists within a densely populated chemical space of oxadiazole-azetidine hybrid molecules, where seemingly minor structural variations—such as modifying the N-acyl substituent on the azetidine ring or altering the heteroaryl group on the oxadiazole—can profoundly impact target engagement. The patent family explicitly encompasses broad generic formulas with numerous exemplified variants, indicating that activity is highly structure-dependent [1]. Substituting this specific compound with a close analog, such as one with a chlorophenyl or cyclopentyl group, without verification of equipotent YAP/TAZ-TEAD inhibitory activity risks introducing uncontrolled variables into biological assays and yielding non-comparable data.

Head-to-Head Evidence: Why 4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is the Specified Candidate


Structural Differentiation via 4-Phenylbutanoyl N-Acyl Chain vs. Chlorophenyl Acetyl Analogs

The target compound possesses a distinct 4-phenylbutanoyl group attached to the azetidine nitrogen. A known close analog, 2-(2-Chlorophenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, features a 2-chlorophenylacetyl chain instead . This substitution alters both the linker length (ethyl vs. propyl) and the aromatic substituent (ortho-chloro vs. unsubstituted phenyl), which is predicted to affect the molecule's shape and electronic distribution within the YAP/TAZ-TEAD binding interface as described in the generic patent [1].

YAP/TAZ-TEAD Inhibition Medicinal Chemistry Structure-Activity Relationship

Azetidine Core vs. Pyrrolidine/Piperidine Analogs: Ring Size Constraint

The patent literature explicitly lists azetidinyl, pyrrolidinyl, and piperidinyl as alternative 'X' moieties in the generic formula [1]. The target compound utilizes an azetidine ring, a strained 4-membered cycle, which imposes a rigid, well-defined vector for the attached substituents. In contrast, analogs with larger rings (e.g., pyrrolidine or piperidine) would present the critical oxadiazole and pyrimidine groups with different spatial orientation and conformational flexibility. This ring-size difference is a major determinant of pharmacological activity within this chemotype.

Conformational Analysis Kinase Inhibitor Selectivity Patent Analysis

1,2,4-Oxadiazole Regioisomer Selection: Defining the Pharmacophore Core

The parent patent application is directed exclusively to 1,2,4-oxadiazole compounds, not the 1,3,4-oxadiazole or 1,2,5-oxadiazole isomers [1]. The 1,2,4-oxadiazole ring in the target compound positions the pyrimidine and azetidine substituents in a 1,3-relationship, which is essential for the disclosed TEAD interaction. Studies on related YAP/TAZ-TEAD inhibitors have demonstrated that altering the oxadiazole regioisomer abolishes activity, confirming this is a critical structural feature [2].

Oxadiazole Isomerism YAP/TAZ Inhibitor Design Bioisostere Comparison

Validated Use Cases for Procuring 4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one


Chemical Probe for Hippo Pathway YAP/TAZ-TEAD Dependency Studies

Based on its patent-defined class activity as a YAP/TAZ-TEAD inhibitor [1], this compound is suitable as a chemical probe to interrogate the Hippo signaling pathway. Its specific azetidine and 4-phenylbutanoyl architecture, which differentiates it from other oxadiazole-based TEAD inhibitors, allows for precise structure-activity relationship (SAR) studies and control experiments where co-dosing with an analog (e.g., possessing a different N-acyl chain) can isolate phenotypic effects linked to YAP/TAZ transcriptional activity.

Lead Optimization and ADME Profiling Starting Material

The compound's structure, containing a 4-phenylbutanoyl moiety, offers a balance of lipophilicity for cell permeability while retaining amide functionality for metabolic stability optimization. As a procurement choice, it represents a specific lead candidate over more lipophilic chlorophenyl analogs , potentially serving as a superior starting point for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays where excessive lipophilicity would confound results.

Comparative Oncology Selectivity Screening Against TEAD-Dependent Cell Lines

Given the patent's focus on YAP/TAZ-TEAD-mediated cancers [1], procurement of this precise compound is justified for inclusion in a selectivity panel alongside other in-class TEAD inhibitors. Researchers can benchmark its growth inhibitory effect (e.g., in NF2-mutant mesothelioma or YAP-amplified cell lines) against analogs with pyrrolidine cores or altered oxadiazole linkers, generating a unique comparative profile that would be invalidated by generic substitution.

Quote Request

Request a Quote for 4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.